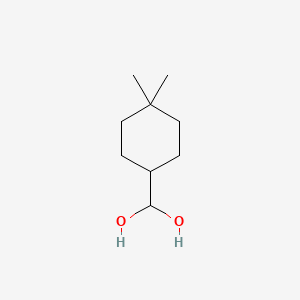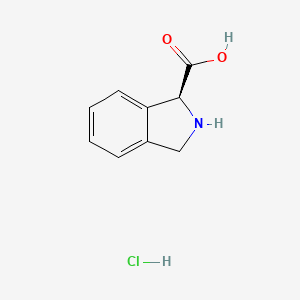
N,N-Dipropylethylamine
Descripción general
Descripción
N,N-Dipropylethylamine: is an organic compound that belongs to the class of tertiary amines. It is a colorless liquid with a characteristic fishy odor. The compound is primarily used as a solvent and an intermediate in various chemical reactions. Its chemical formula is C8H19N , and it has a molecular weight of 129.25 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Dipropylethylamine can be synthesized through the reaction of diisopropylamine with ethyl chloride in the presence of a catalyst. The reaction typically occurs in a high-pressure autoclave at temperatures ranging from 130°C to 230°C and pressures between 0.8 to 2.5 MPa. The reaction time is usually between 4 to 10 hours .
Industrial Production Methods: In industrial settings, this compound is produced by the alkylation of diisopropylamine with diethyl sulfate. The process involves distillation from potassium hydroxide or calcium hydride to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Dipropylethylamine undergoes various chemical reactions, including:
Substitution Reactions: It acts as a non-nucleophilic base in substitution reactions, particularly in amide coupling reactions between carboxylic acids and nucleophilic amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in these reactions under appropriate conditions.
Common Reagents and Conditions:
Amide Coupling: Commonly used with carboxylic acids activated as acid chlorides and nucleophilic amines.
Catalysts: Often used with catalysts like DABCO in the synthesis of complex heterocyclic compounds.
Major Products: The major products formed from these reactions include various amides and other nitrogen-containing compounds, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: N,N-Dipropylethylamine is widely used as a proton scavenger in organic synthesis. It is employed in the synthesis of amides, esters, and other organic compounds .
Biology and Medicine: In biological and medical research, the compound is used as an intermediate in the synthesis of pharmaceuticals, including anesthetics and herbicides .
Industry: Industrially, this compound is used as a solvent and a catalyst in various chemical processes. It is also employed in the production of pesticides and other agrochemicals .
Mecanismo De Acción
N,N-Dipropylethylamine acts primarily as a non-nucleophilic base. The steric hindrance provided by the two isopropyl groups and the ethyl group on the nitrogen atom prevents it from acting as a nucleophile. Instead, it effectively scavenges protons, making it useful in various chemical reactions .
Comparación Con Compuestos Similares
Triethylamine: Another tertiary amine used as a base in organic synthesis.
2,6-Di-tert-butylpyridine: A sterically hindered base similar to N,N-Dipropylethylamine.
1,5-Diazabicyclo(4.3.0)non-5-ene: A bicyclic amine used as a base in organic reactions.
Uniqueness: this compound is unique due to its combination of steric hindrance and non-nucleophilic properties, making it particularly effective in reactions where proton scavenging is required without nucleophilic interference .
Propiedades
IUPAC Name |
N-ethyl-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-4-7-9(6-3)8-5-2/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCTMBMQUCLSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871318 | |
| Record name | Ethyl di-n-propyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20634-92-8 | |
| Record name | Ethyldi-n-propyl amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020634928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl di-n-propyl amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00871318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Dipropylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do N,N-dipropylethylamine derivatives interact with dopamine receptors?
A: Research indicates that this compound serves as a core structure for developing compounds that target dopamine receptors. Specifically, derivatives like 2-(3-hydroxyphenyl)-N,N-dipropylethylamine [] and 2-(4-aminophenyl)-N,N-dipropylethylamine [] have been explored for their interactions with these receptors. While the exact binding mechanisms may vary depending on the specific substituents on the phenyl ring, these compounds generally exhibit agonist or partial agonist activity at dopamine receptors. This means they can mimic or partially mimic the effects of dopamine, a crucial neurotransmitter involved in various brain functions, including motor control, reward, and motivation.
Q2: Can you elaborate on the structure-activity relationship (SAR) observed in this compound derivatives targeting dopamine receptors?
A: Studies have revealed intriguing SAR trends within this class of compounds. For instance, adding a pivaloyl group to the hydroxyl group of 2-(3-hydroxyphenyl)-N,N-dipropylethylamine, forming 2-(3-pivaloyloxyphenyl)-N,N-dipropylethylamine, led to a decrease in dopamine receptor-stimulating activity []. This suggests that the free hydroxyl group might be crucial for optimal interaction with the receptor.
Q3: Beyond dopamine receptor interactions, has this compound been explored in other chemical contexts?
A: Interestingly, this compound has been utilized in the synthesis and study of organometallic compounds. One example involves its incorporation into a tricarbonylchromium complex, specifically tricarbonyl[2-(2-methoxyphenyl)-N,N-dipropylethylamine]chromium []. This complex exhibited interesting reactivity, undergoing demethoxylation upon treatment with lithium aluminum hydride (LiAlH4). This highlights the versatility of this compound as a building block in various chemical reactions and its potential to influence the reactivity of metal complexes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{6-azaspiro[3.4]octan-1-yl}carbamate hydrochloride](/img/structure/B3028357.png)
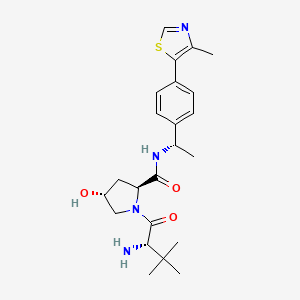

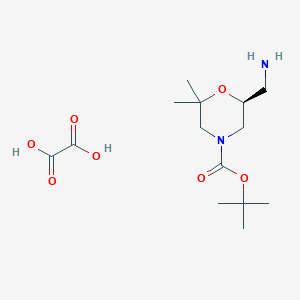
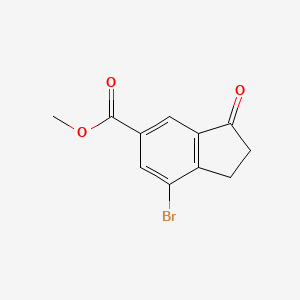

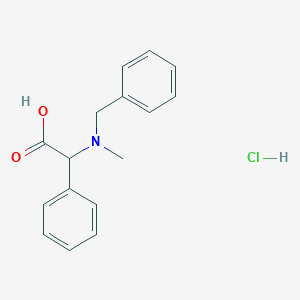
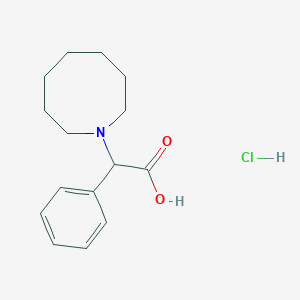
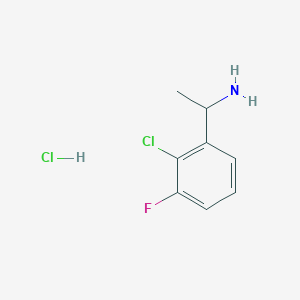
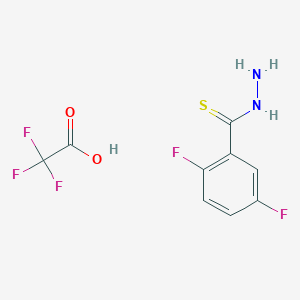
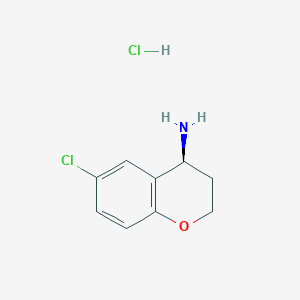
![2,6-Diaza-spiro[3.4]octan-7-one toluene-4-sulfonic acid salt](/img/structure/B3028373.png)
